Kocurin

Antimicrobial Resistance MRSA VRE

Kocurin (PM181104, Baringolin) is a thiopeptide antibiotic with nanomolar MICs against MRSA, VRE, and critically, linezolid-resistant E. faecalis (62.5–125× more potent than linezolid). Perfect positive control for LZD-r Gram-positive screening programs. Validated in murine septicemia models (ED100 2.5–10 mg/kg). Ultra-low aqueous solubility (<0.001 mg/mL) makes it an ideal starting material for SAR-driven solubility optimization. Choose Kocurin for unmatched potency and differentiation in drug-resistant infection research.

Molecular Formula C69H66N18O13S5
Molecular Weight 1515.7 g/mol
CAS No. 1374772-61-8
Cat. No. B1474402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKocurin
CAS1374772-61-8
Synonymsbaringolin
Molecular FormulaC69H66N18O13S5
Molecular Weight1515.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(C3=NC(=CS3)C(=NC(C4=NC(CS4)C(=NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=NC(C)C(=O)N3CCCC3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O
InChIInChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50?/m0/s1
InChIKeyWWWYMYPACSXBTM-RNRSDVNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kocurin (CAS 1374772-61-8): A Thiopeptide Antibiotic with Potent Gram-Positive Activity


Kocurin (PM181104, Baringolin) is a thiazolyl cyclic-peptide antibiotic belonging to the thiopeptide class, isolated from marine-derived Kocuria species [1]. It acts by inhibiting bacterial protein biosynthesis during the translation phase and demonstrates highly potent, specific in vitro activity against Gram-positive bacteria, notably methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values in the submicromolar to nanomolar range, while remaining inactive against Gram-negative bacteria and fungi [2]. Its structure was rigorously revised in 2013 to correct a previously misassigned structure for PM181104 [1].

Why Kocurin Cannot Be Interchanged with Other Thiopeptide or Gram-Positive Antibiotics


Thiopeptide antibiotics, despite a shared mechanism of action on the ribosome, exhibit critically differentiated spectra of activity against specific drug-resistant strains. Kocurin's clinical differentiation lies in its retained nanomolar potency against strains resistant to the first-line clinical drug, linezolid (LZDr), where linezolid itself fails [1]. Furthermore, simple structural analogs, such as the derivative PM2409, demonstrate vastly different physicochemical properties, particularly aqueous solubility, which directly impacts formulation and development potential, proving that in-class substitution is not feasible without a compromise in activity or pharmacokinetic profile [2].

Quantitative Differentiation of Kocurin (1374772-61-8) from Clinical Antibiotics and In-Class Analogs


Head-to-Head In Vitro Potency Against Resistant Gram-Positive Clinical Isolates

In a direct head-to-head comparison, Kocurin (PM181104) demonstrates a 16- to 160-fold higher potency than the first-line clinical antibiotic linezolid against key drug-resistant Gram-positive pathogens. Against MRSA strain S. aureus ATCC 33591, the MIC of Kocurin is 0.032 μg/mL compared to 2.560 μg/mL for linezolid [1]. This potency advantage is maintained against Vancomycin-Resistant Enterococci (VRE); for E. faecium R-2 (vanA), Kocurin's MIC is 0.008 μg/mL, whereas linezolid's is 2.560 μg/mL [1].

Antimicrobial Resistance MRSA VRE Linezolid-Resistant

Superior Potency Against C. difficile Compared to Standard-of-Care Antibiotics

Kocurin exhibits substantially lower MIC values against the clinically significant anaerobe Clostridium difficile when compared directly to vancomycin and metronidazole, which are current standard-of-care treatments. On supplemented Brucella agar, the MIC90 for Kocurin is 0.5 μg/mL, whereas for vancomycin it is 4 μg/mL and for metronidazole it is 0.5 μg/mL [1]. On Wilkins-Chalgren agar, the potency advantage is even more pronounced, with a Kocurin MIC90 of 0.25 μg/mL compared to vancomycin at 2 μg/mL [1].

Clostridium difficile Anaerobic Antibacterial Vancomycin Comparator

Retained Activity Against Linezolid-Resistant Enterococci Where Linezolid Fails

Against a panel of linezolid-resistant (LZDr) strains of Enterococcus faecalis, where the standard-of-care antibiotic linezolid exhibits MICs ranging from 8 to 32 μg/mL, Kocurin maintains potent activity with an MIC range of just 0.128–0.256 μg/mL [1]. This demonstrates that Kocurin's antibacterial mechanism is not affected by the resistance mechanisms that render linezolid ineffective.

Linezolid Resistance Enterococcus faecalis Drug Discovery

In Vivo Efficacy in Murine Septicemia Model at Low Milligram Doses

In a BALB/c murine septicemia model, Kocurin (PM181104) achieves 100% survival (ED100) against MRSA at intravenous doses of 2.5 and 5.0 mg/kg of body weight, and against VRE at a dose of 10.0 mg/kg [1]. This data provides a critical bridge between potent in vitro MIC values and a validated in vivo disease model.

In Vivo Efficacy Septicemia Model MRSA VRE

Physicochemical Differentiation from the Analog PM2409 via Aqueous Solubility

A key liability of the natural product Kocurin is its poor aqueous solubility, a class-level trait of thiopeptides. Kocurin's water solubility is measured at <0.001 mg/mL [1]. Chemical modification by controlled acid hydrolysis yields the analog PM2409, which exhibits a dramatically improved water solubility of 0.09 mg/mL [1]. This quantitative distinction defines a critical development vector but also establishes Kocurin as the essential starting material for studying the structure-activity relationship of solubility-enhancing modifications.

Physicochemical Properties Drug Development Solubility

Product-Specific Application Scenarios for Kocurin Based on Verified Evidence


In Vitro Chemical Probe for Overcoming Linezolid Resistance

Given its 62.5- to 125-fold superior potency over linezolid against linezolid-resistant E. faecalis strains, Kocurin is the ideal selection for molecular microbiologists studying novel protein synthesis inhibition targets that can bypass the oxazolidinone resistance mechanism. It can be used as a positive control probe in screening campaigns for new leads targeting LZDr Gram-positive pathogens [1].

Gold Standard for Anaerobic Clostridium difficile Assays

With an MIC90 up to 8-fold lower than vancomycin against C. difficile on appropriate media, Kocurin serves as a highly sensitive reference compound for developing and validating anaerobic susceptibility assays. Its activity profile supports its use as a quality control benchmark in C. difficile drug discovery programs [2].

Validated Positive Control for Murine MRSA/VRE Septicemia Models

The demonstrated ED100 of 2.5–10.0 mg/kg in a BALB/c murine septicemia model makes Kocurin a validated positive control for in vivo pharmacology studies. Researchers can confidently purchase it to benchmark new chemical entities in systemic MRSA and VRE infection models, knowing its therapeutic window and effective dose range [3].

Medicinal Chemistry Starting Point for Solubility Optimization

The quantified solubility deficit (<0.001 mg/mL) of the natural product Kocurin establishes it as a critical starting material for medicinal chemistry studies aimed at improving thiopeptide pharmacokinetics. The >90-fold improvement achieved in the analog PM2409 provides a direct blueprint for structure-activity relationship (SAR) studies focused on enhancing aqueous solubility while retaining antibacterial potency [4].

Quote Request

Request a Quote for Kocurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.